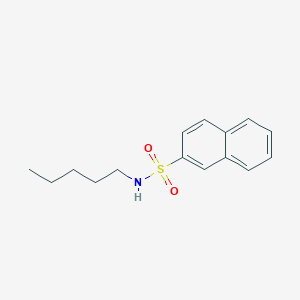

N-pentyl-2-naphthalenesulfonamide

描述

N-pentyl-2-naphthalenesulfonamide is a derivative of naphthalene, a class of arenes consisting of two ortho-fused benzene rings . The compound is related to NAPHTHALENE-2-SULFONAMIDE, which has a molecular formula of C10H9NO2S and a molecular weight of 207.25 .

Synthesis Analysis

The synthesis of naphthalene derivatives often involves the use of sodium sulfinates as sulfonylating, sulfenylating, or sulfinylating reagents . For instance, the SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate is performed in a single lab period, yielding a solid product .Molecular Structure Analysis

The molecular structure of naphthalene derivatives is characterized by two fused benzene rings, forming a rigid plane with large π-electron conjugation . This structure contributes to their unique photophysical and chemical properties .Chemical Reactions Analysis

Naphthalene derivatives participate in various chemical reactions. For instance, they can undergo SN2 reactions, where the rates of reaction follow the order primary R > secondary R ≫ tertiary R . The solvent can profoundly affect the reactivity of a given nucleophile in these reactions .Physical And Chemical Properties Analysis

Naphthalene derivatives exhibit unique photophysical properties, which are often investigated using techniques such as UV-visible spectroscopy and fluorescence spectroscopy . They also display a range of chemical properties, including antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and antiprotozoal activities .科学研究应用

Electron Ionization Studies

N-pentyl-2-naphthalenesulfonamide, along with other naphthalenesulfonyl derivatives, has been studied for its behavior under electron ionization . These studies are crucial for understanding the fragmentation patterns of these molecules, which is essential for mass spectrometry analysis. This knowledge is applied in fields such as environmental monitoring, where accurate detection of pollutants is necessary.

Synthesis of Heterocycles

The compound plays a role in the synthesis of heterocycles, particularly in the formation of 2H-pyrans . Heterocycles are a fundamental component of many pharmaceuticals and agrochemicals. The ability to synthesize these structures efficiently opens up possibilities for the development of new drugs and pesticides.

Biological Activity Screening

In chemical genetics, N-pentyl-2-naphthalenesulfonamide derivatives have been identified to exhibit biological activity . For instance, certain derivatives can induce specific responses in plant seedlings, which could be useful in agricultural biotechnology for developing crops with desired traits.

安全和危害

未来方向

Research into naphthalene derivatives and related compounds is ongoing, with potential applications in various fields. For instance, certain naphthalene-based fluorescence probes exhibit excellent sensing and selectivity properties towards anions and cations, making them promising candidates for future development . Additionally, naphthalene derivatives are being explored for their potential in the development of new antibiotics .

作用机制

Target of Action

The primary target of N-pentyl-2-naphthalenesulfonamide is the PanDZ complex . This complex plays a crucial role in the regulation of the pantothenate biosynthetic pathway in Escherichia coli .

Mode of Action

N-pentyl-2-naphthalenesulfonamide interacts with its target, the PanDZ complex, leading to the sequestration of the pyruvoyl cofactor as a ketone hydrate . This interaction results in the limitation of the supply of β-alanine in response to coenzyme A concentration .

Biochemical Pathways

The affected pathway is the pantothenate biosynthetic pathway . The interaction of N-pentyl-2-naphthalenesulfonamide with the PanDZ complex leads to a decrease in the supply of β-alanine, which is a key component of this pathway .

Result of Action

The result of the action of N-pentyl-2-naphthalenesulfonamide is the inhibition of the pantothenate biosynthetic pathway . This leads to a decrease in the production of pantothenate, a vital component of coenzyme A, which is essential for various metabolic processes .

属性

IUPAC Name |

N-pentylnaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2S/c1-2-3-6-11-16-19(17,18)15-10-9-13-7-4-5-8-14(13)12-15/h4-5,7-10,12,16H,2-3,6,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMRDSUYAQXTOCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNS(=O)(=O)C1=CC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

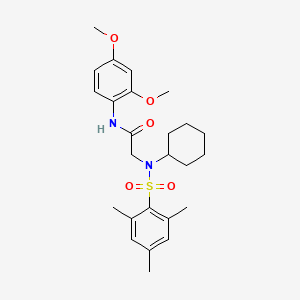

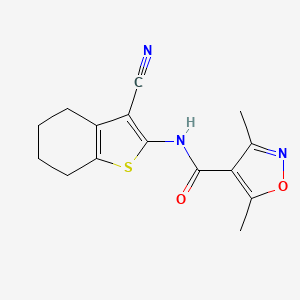

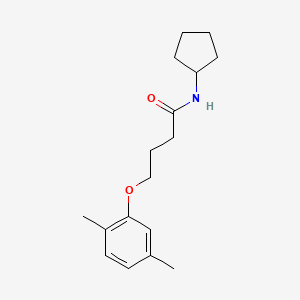

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[(5-anilino-1,3,4-thiadiazol-2-yl)thio]-1,1-dimethylethyl}benzenesulfonamide](/img/structure/B4717384.png)

![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4717391.png)

![2-[(1H-benzimidazol-2-ylmethyl)thio]-3-(2-furylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4717408.png)

![6-({4-[(4-sec-butylphenyl)sulfonyl]-1-piperazinyl}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4717420.png)

![2-{5-[1-(2-amino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate](/img/structure/B4717424.png)

![ethyl 4-benzyl-1-[(3-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4717444.png)

![7-[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4717449.png)

![7-(3-pyridinylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4717452.png)

![N-[4-(2-{2-[(1,3-dimethyl-1H-pyrazol-5-yl)methylene]hydrazino}-2-oxoethoxy)phenyl]acetamide](/img/structure/B4717453.png)

![6-[(2-phenylethyl)thio]-3,7-dihydro-2H-purin-2-one](/img/structure/B4717460.png)